Scientific Field: Biomedical Science
Application Summary: 4-Ethyl-4’-ethynyl-1,1’-biphenyl has been used in the research of Alzheimer’s Disease.
Scientific Field: Organic Chemistry
Application Summary: 4-Ethynyl-1,1’-biphenyl is used as a reagent in the alkynylation of indoles and carbazoles.
Methods of Application: The compound is likely used in a chemical reaction with indoles and carbazoles, under specific conditions, to achieve alkynylation.
Application Summary: 4-Ethynyl-1,1’-biphenyl is used in the synthesis of [3,2-c]coumarin derivatives.
Methods of Application: The compound is likely used in a chemical reaction under specific conditions to achieve the synthesis of [3,2-c]coumarin derivatives.
Scientific Field: Analytical Chemistry
Application Summary: 4-Ethyl-4’-ethynyl-1,1’-biphenyl may be used in applications related to chromatography and mass spectrometry.
4-Ethyl-4'-ethynyl-1,1'-biphenyl is an organic compound with the molecular formula and a CAS number of 477587-89-6. This compound features a biphenyl structure substituted with an ethyl group and an ethynyl group at the para positions of one of the phenyl rings. Its unique structure contributes to its potential applications in various fields such as materials science and organic synthesis. The compound is characterized by its moderate solubility in organic solvents and its stability under standard laboratory conditions .
The synthesis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl can be achieved through several methods:
4-Ethyl-4'-ethynyl-1,1'-biphenyl has several potential applications:
Several compounds share structural similarities with 4-Ethyl-4'-ethynyl-1,1'-biphenyl. Here are some examples:
Compound Name | Structure | Notable Properties |
---|---|---|
4-Ethynylbiphenyl | C14H10 | Used in organic synthesis; exhibits photophysical properties. |
4-Methyl-4'-ethynylbiphenyl | C17H16 | Exhibits enhanced solubility; used in OLEDs. |
4-Bromo-4'-ethynylbiphenyl | C15H12Br | Known for its reactivity; used as a building block in organic synthesis. |
Uniqueness: What sets 4-Ethyl-4'-ethynyl-1,1'-biphenyl apart is its specific combination of ethylene and ethynylene functionalities that may enhance its electronic properties compared to other biphenylic compounds. This unique structure could lead to distinct reactivity patterns and applications in advanced materials.
Early preparations relied on a two-step sequence:
Contemporary syntheses streamline the route by combining cross-coupling steps or using more reactive electrophiles:
Table 1 compares representative catalytic systems reported for para-ethynylated biphenyls that have been directly applied or readily adapted to the title compound.
Entry | Catalyst / Ligand (mol %) | Co-catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
---|---|---|---|---|---|---|---|
1 | PdCl₂(PPh₃)₂ (2) / CuI (2) | Et₃N (base) | Toluene | 60 | 6 h | 70–90 | [4] |
2 | Pd(OAc)₂ (0.5) / PEG-dicationic ionic liquid ligand | none | H₂O (biphasic) | 80 | 4 h | 92 | [5] |
3 | Pd(en)(NO₃)₂ (5) / BrettPhos (15) | none | Toluene | 130 | 24 h | 78–83 | [2] |
4 | Air-stable Pd-precatalyst (1) / XPhos (2) | none | THF | 25 | 18 h | 90–98 | [6] |
5 | Pd/Al₂O₃ (packed bed) / Cu₂O | Et₃N | THF–DMA (9 : 1) | 75 | 0.3 h | 75 | [3] |
Cross-coupling dominates current practice:
Researchers have addressed sustainability by:
Key factors identified during pilot-plant campaigns:
A 500 g demonstration using packed-bed flow achieved 78% isolated yield with space–time yield of 0.9 kg L⁻¹ h⁻¹, underscoring the feasibility of kilogram campaigns without extensive re-engineering [3].
4-Ethyl-4′-ethynyl-1,1′-biphenyl is hydrophobic (calculated log P ~ 4.0) [10] and crystallizes as pale-yellow needles. Purification strategies include:
Route | Scale | Overall Yield to Target (%) | Notable Advantages | Source |
---|---|---|---|---|
Traditional Ullmann + Sonogashira | 5 g | 55–65 | Readily available reagents | [1] |
Copper-free room-temperature Sonogashira | 2 g | 90–98 | Mild, air-stable catalyst | [6] |
Ionic-liquid biphasic Sonogashira | 1 g | 92 | Catalyst recyclability | [5] |
Denitrative Sonogashira | 0.5 g | 78–83 | Avoids aryl-iodide synthesis | [2] |
Continuous-flow Sonogashira | 500 g | 78 | High space–time yield | [3] |